molecular formula C9H10N2O B14005010 5-Ethoxy-6-methylpicolinonitrile

5-Ethoxy-6-methylpicolinonitrile

Cat. No.: B14005010
M. Wt: 162.19 g/mol
InChI Key: ZOBZTLMOUWGLEZ-UHFFFAOYSA-N
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Description

5-Ethoxy-6-methylpicolinonitrile is an organic compound that belongs to the class of picolinonitriles It is characterized by the presence of an ethoxy group at the 5th position and a methyl group at the 6th position on the pyridine ring, with a nitrile group attached to the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-6-methylpicolinonitrile typically involves the reaction of 5-ethoxy-6-methylpyridine with a suitable nitrile source under specific conditions. One common method is the reaction of 5-ethoxy-6-methylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-6-methylpicolinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Primary amines or other reduced forms of the nitrile group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Ethoxy-6-methylpicolinonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethoxy-6-methylpicolinonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ethoxy and methyl groups can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethoxy-3-methylpicolinonitrile
  • 5-Hydroxy-4-methylpicolinonitrile
  • 5-Methylpicolinonitrile

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

5-ethoxy-6-methylpyridine-2-carbonitrile

InChI

InChI=1S/C9H10N2O/c1-3-12-9-5-4-8(6-10)11-7(9)2/h4-5H,3H2,1-2H3

InChI Key

ZOBZTLMOUWGLEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=C(C=C1)C#N)C

Origin of Product

United States

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